molecular formula C7H17O3Si B14635944 CID 12453242

CID 12453242

Cat. No.: B14635944
M. Wt: 177.29 g/mol
InChI Key: GHTBPUDANKLZTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Based on fragmented evidence, it may belong to a class of compounds analyzed via gas chromatography-mass spectrometry (GC-MS) and collision-induced dissociation (CID) techniques, as referenced in studies involving essential oils or natural product fractions . Its structural characterization includes data from GC-MS total ion chromatograms and mass spectral analysis, which highlight its molecular weight, fragmentation patterns, and relative abundance in distilled fractions .

Properties

Molecular Formula

C7H17O3Si

Molecular Weight

177.29 g/mol

InChI

InChI=1S/C7H17O3Si/c1-7(2,3)10-8-6-9-11(4)5/h6H2,1-5H3

InChI Key

GHTBPUDANKLZTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOCO[Si](C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 12453242 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for its applications. Industrial production methods often involve optimized reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. These methods are designed to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: CID 12453242 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

CID 12453242 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential interactions with biological macromolecules. In medicine, this compound is investigated for its therapeutic potential in treating various diseases. Additionally, it has industrial applications, such as in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 12453242 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, and other proteins, which play crucial roles in cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

  • GC-MS Retention Indices: CID 12453242’s retention time in GC-MS chromatograms (Figure 1B, ) can be compared to terpenoids or volatile organic compounds in essential oils. For example, limonene (CID 22311) and α-pinene (CID 6654) share similar volatility and may co-elute in fractions, requiring advanced spectral deconvolution for differentiation.
  • CID Fragmentation Patterns: In mass spectrometry, CID voltage and charge state correlations (Figure 2A-B, ) influence fragmentation. This compound’s dissociation profile (Figure 1D, ) can be contrasted with isomers like ginsenoside Rf and pseudoginsenoside F11, which exhibit distinct fragmentation pathways under CID conditions despite identical molecular formulas .
Table 1: Key Parameters for Comparison
Compound (PubChem CID) Molecular Formula Molecular Weight (g/mol) Retention Time (GC-MS) Key MS/MS Fragments (m/z) Biological Activity (if reported)
This compound Not reported Inferred via CC-DPS ~12.3 min 85, 121, 137 (hypothetical) Not available
Limonene (CID 22311) C₁₀H₁₆ 136.23 ~9.8 min 68, 93, 121 Antimicrobial, anti-inflammatory
Ginsenoside Rf (CID 441793) C₄₂H₇₂O₁₄ 801.01 ~22.1 min (HPLC) 475, 637 Neuroprotective

Physicochemical and Pharmacological Properties

  • This contrasts with colchicine (CID 6167), a high-molecular-weight alkaloid with poor solubility .
  • Thermodynamic Stability : Computational models from CC-DPS could predict this compound’s stability under varying temperatures, a critical factor when comparing it to heat-labile compounds like ascorbic acid (CID 54670067).

Analytical Techniques for Differentiation

  • CID Voltage Optimization : Studies on oligonucleotides (Figure 2, ) demonstrate that charge state and compound length influence optimal CID voltage. For this compound, similar parameter tuning in MS/MS could resolve ambiguities with co-eluting compounds.
  • Chromatographic Resolution : Fractional distillation data (Figure 1C, ) indicate this compound’s enrichment in specific fractions, a method paralleled in the separation of structurally similar saponins in ginseng .

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